Aurantiamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

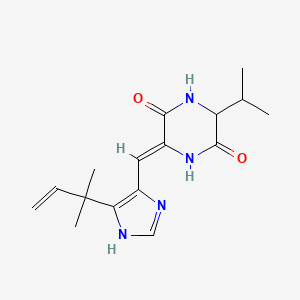

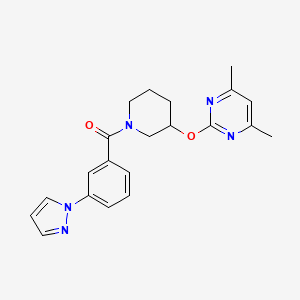

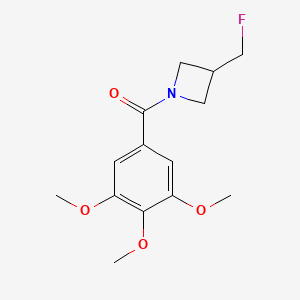

Aurantiamine is a naturally occurring compound produced by the fungus Penicillium aurantiogriseum. It belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. Aurantiamine exhibits blue fluorescence and has been studied for its potential anti-cancer and neurotoxic effects .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Aurantiamine is a naturally occurring 2,5-diketopiperazine featuring a dehydrohistidine residue . It is the isopropyl analog of the microtubule binding agent phenylahistin . .

Mode of Action

It is known to exhibit important biological activities, such as anti-cancer or neurotoxic effects . It is less active than phenylahistin on P388 cell proliferation , suggesting that it may interact with its targets differently or to a lesser extent.

Pharmacokinetics

Aurantiamine and its acetate form are rapidly absorbed following oral administration, both achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of their metabolisms also varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This suggests that there is no long-term accumulation in the tissues .

Result of Action

Aurantiamine has been found to exhibit anti-cancer effects . It is also suggested to be a potent anticancer agent . It is 40 times less active than phenylahistin on p388 cell proliferation

Action Environment

The action, efficacy, and stability of aurantiamine can be influenced by various environmental factors. For instance, aurantiamine is a metabolite produced by the fungus Penicillium aurantiogriseum, commonly found in cereals . The production of aurantiamine might be influenced by the specific conditions of the fungal growth environment.

Análisis Bioquímico

Biochemical Properties

Aurantiamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the isopropyl analog of the microtubule binding agent phenylahistin but is 40 times less active than the latter on P388 cell proliferation .

Cellular Effects

It is known that Aurantiamine exhibits important biological activities, such as anti-cancer or neurotoxic effects . These effects suggest that Aurantiamine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Aurantiamine belongs to a class of 2,5-diketopiperazines, which are known to exhibit important biological activities . These activities suggest that Aurantiamine may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total asymmetric synthesis of aurantiamine involves several key steps. One common method includes the Horner–Emmons type coupling between a phosphinyl glycine ester and a formyl heterocycle. This reaction proceeds under mild basic conditions, avoiding racemization of the parent L-amino acids . The synthesis typically involves four steps, yielding aurantiamine with high optical purity .

Industrial Production Methods: While specific industrial production methods for aurantiamine are not extensively documented, the synthesis protocols developed in research settings can be adapted for larger-scale production. The use of solid-phase synthesis techniques allows for the efficient and scalable production of aurantiamine and related compounds .

Análisis De Reacciones Químicas

Types of Reactions: Aurantiamine undergoes various chemical reactions, including:

Oxidation: Aurantiamine can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert aurantiamine into its reduced forms.

Substitution: Substitution reactions involving aurantiamine can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aurantiamine oxides, while reduction can produce reduced aurantiamine derivatives .

Comparación Con Compuestos Similares

Aurantiamine is structurally related to other diketopiperazines, such as phenylahistin. While both compounds exhibit microtubule-binding properties, aurantiamine is significantly less active than phenylahistin in inhibiting cell proliferation . Other similar compounds include:

Phenylahistin: A more potent microtubule-binding agent with stronger anti-cancer activity.

Dehydrohistidine derivatives: These compounds share structural similarities with aurantiamine and exhibit various biological activities.

Aurantiamine’s unique properties, including its fluorescence and specific biological activities, distinguish it from other diketopiperazines, making it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRSUVVCYUKLM-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)

![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)

![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)